molecular formula C7H9F8N5 B14522763 3,4,6,7-Tetrakis(difluoroamino)heptanenitrile CAS No. 62393-12-8

3,4,6,7-Tetrakis(difluoroamino)heptanenitrile

Cat. No.: B14522763
CAS No.: 62393-12-8
M. Wt: 315.17 g/mol
InChI Key: VCXFZNLRAUNBQB-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrakis(difluoroamino)heptanenitrile is a chemical compound with the molecular formula C7H8F8N4 It is characterized by the presence of four difluoroamino groups attached to a heptanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrakis(difluoroamino)heptanenitrile typically involves the introduction of difluoroamino groups to a heptanenitrile precursor. One common method is the reaction of heptanenitrile with difluoroamine in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrakis(difluoroamino)heptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluoroamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4,6,7-Tetrakis(difluoroamino)heptanenitrile has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrakis(difluoroamino)heptanenitrile involves its interaction with molecular targets through its difluoroamino groups. These interactions can lead to various biochemical and chemical effects, depending on the context. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular or molecular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tris(difluoroamino)cyanopropane
  • 1-Cyano-2,3,5,6-tetrakis(difluoramino)hexane

Uniqueness

3,4,6,7-Tetrakis(difluoroamino)heptanenitrile is unique due to the specific arrangement of its difluoroamino groups and its heptanenitrile backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

62393-12-8

Molecular Formula

C7H9F8N5

Molecular Weight

315.17 g/mol

IUPAC Name

3,4,6,7-tetrakis(difluoroamino)heptanenitrile

InChI

InChI=1S/C7H9F8N5/c8-17(9)4-5(18(10)11)3-7(20(14)15)6(1-2-16)19(12)13/h5-7H,1,3-4H2

InChI Key

VCXFZNLRAUNBQB-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(C(CC(CN(F)F)N(F)F)N(F)F)N(F)F

Origin of Product

United States

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